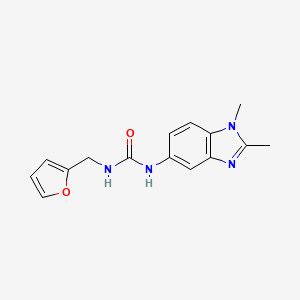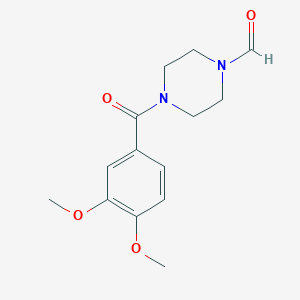
4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde, also known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine and has a unique chemical structure that makes it an attractive candidate for various research purposes. In
作用機序
The mechanism of action of 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to affect the production of reactive oxygen species and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Candida albicans and Staphylococcus aureus. This compound has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds with potential biological activities. Additionally, this compound has been shown to have a wide range of biological activities, making it an attractive candidate for various research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound and to carefully monitor its effects on cells and tissues.
将来の方向性
There are several future directions for research on 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde. One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of interest is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, this compound has potential as a fluorescent probe for detecting metal ions, and further research in this area could lead to the development of new diagnostic tools for detecting metal ion imbalances in biological systems.
合成法
The synthesis of 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazinecarbaldehyde in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization or chromatography. Several methods have been reported for the synthesis of this compound, and the choice of method depends on the specific application and the desired purity of the compound.
科学的研究の応用
4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions and as a catalyst for various organic reactions. In addition, this compound has been used as a building block for the synthesis of other compounds with potential biological activities.
特性
IUPAC Name |
4-(3,4-dimethoxybenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-12-4-3-11(9-13(12)20-2)14(18)16-7-5-15(10-17)6-8-16/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWPOVDCBAFHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
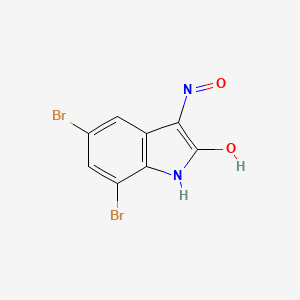
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5722880.png)
![2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5722886.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5722892.png)
![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)
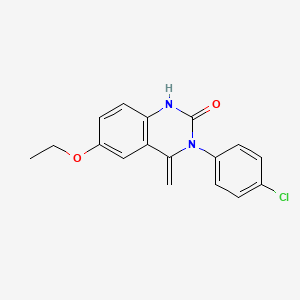
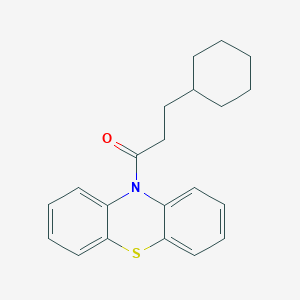
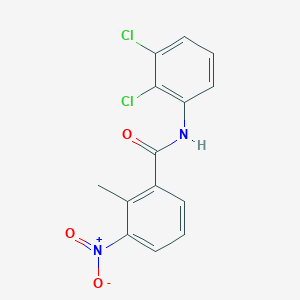
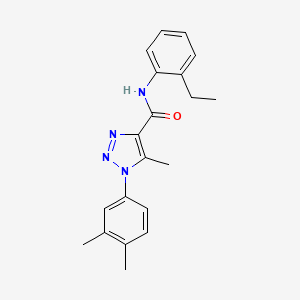
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)

